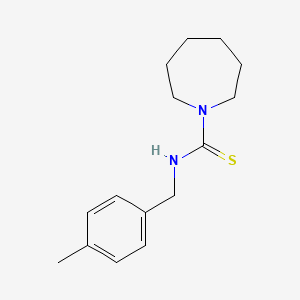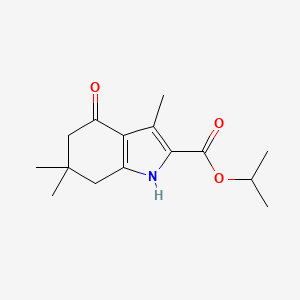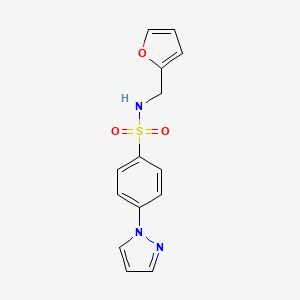
1-(2,6-dichlorobenzyl)-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related indole derivatives often involves multi-component reactions or cyclization processes. For example, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from pyridone derivatives involves reactions with benzylidenemalononitriles or α-cyanoacrylic esters, leading to the formation of fused pyrano[3,2-c]pyridine systems through cyclization reactions (Mekheimer et al., 1997). These methods highlight the complexity and versatility in the synthesis of indole derivatives, which may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of fused ring systems, which contribute to their chemical stability and reactivity. For instance, the crystal structure of certain indole derivatives reveals a planar configuration except for specific substituents, which adopt distinct conformations (Sharma et al., 2013). These structural features are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements. For example, the reaction of hexahydroazocino[4,3-b]indoles with different reagents leads to a range of products, including fused pyrrolo and imidazo indoles, demonstrating the reactivity of the indole core (Street et al., 1987). These reactions are indicative of the potential transformations the compound can undergo.
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of substituents like hydroxyl or methoxy groups can affect these properties by altering intermolecular interactions (Nguyen et al., 1986).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by the functional groups present in the molecule. Indole derivatives with hydroxy or amino substituents may exhibit specific reactivity patterns, such as nucleophilic substitution or participation in hydrogen bonding (Goto et al., 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Compounds structurally related to 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one have been synthesized and evaluated for their antitumor activities. The synthesis involves intricate steps, including the Fischer indolization process, leading to derivatives that are tested for antitumor activity in vitro and in vivo, showcasing their potential as new classes of antineoplastic agents (Nguyen et al., 1990).
Functionalization and Reactions
Another avenue of research focuses on the functionalization of pyridines and indoles, leading to the synthesis of compounds with varied applications. For example, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines demonstrates the versatility of reactions involving pyridone derivatives, offering new routes to complex molecules (Mekheimer et al., 1997).
Intramolecular Reactions
Intramolecular reactions, such as hydrogen bonding and tautomerism in Schiff bases, provide insights into the structural behavior of related compounds under different conditions. These studies help understand the foundational chemistry that could be applied to the synthesis and manipulation of compounds like 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one (Nazır et al., 2000).
Coordination Polymers and Chemical Rearrangements
Research into coordination polymers containing both interdigitated 1D chains and interpenetrated 2D grids exemplifies the complexity and potential of compounds derived from or related to 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one in creating materials with unique properties. Such studies contribute to the development of new materials with potential applications in various fields (Ayyappan et al., 2002).
Antiinflammatory and Analgesic Activities
Compounds within this chemical class have been synthesized and evaluated for their antiinflammatory and analgesic activities, revealing significant potentials that match or exceed established medications like indomethacin. This highlights the therapeutic potential of these compounds in medicine (Muchowski et al., 1985).
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-hydroxy-3-(pyridin-4-ylmethyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-17-5-3-6-18(23)15(17)13-25-19-7-2-1-4-16(19)21(27,20(25)26)12-14-8-10-24-11-9-14/h1-11,27H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMFPQJXVWVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=C(C=CC=C3Cl)Cl)(CC4=CC=NC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichlorophenyl)methyl]-3-hydroxy-3-(pyridin-4-ylmethyl)indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)
![{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4626222.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4626226.png)

![5-[2-chloro-3-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626235.png)

![2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4626241.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4626251.png)
![2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4626255.png)
![2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4626257.png)
![[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid](/img/structure/B4626269.png)

![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)